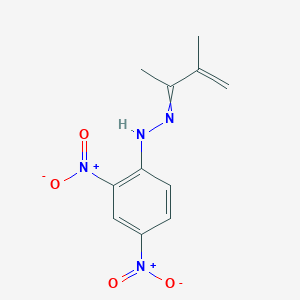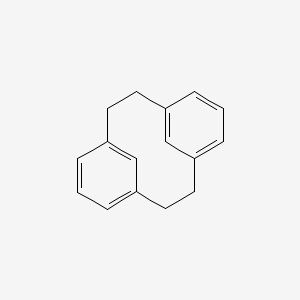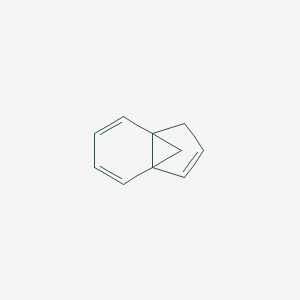
Butanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanimine, also known as 1-Butanamine, is an organic compound with the formula C₄H₁₁N. It is a primary amine, meaning it contains an amino group (-NH₂) attached to a butane chain. This compound is a colorless liquid with a characteristic fishy odor, typical of amines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butanimine can be synthesized through several methods. One common method involves the reaction of ammonia with butanol over an alumina catalyst. The reaction proceeds as follows:
CH3(CH2)3OH+NH3→CH3(CH2)3NH2+H2O
This reaction typically occurs at temperatures between 160-220°C and pressures of 0.3-0.8 MPa .
Industrial Production Methods: In industrial settings, this compound is produced by mixing n-butanol, ammonia, and hydrogen in specific mole ratios and reacting them under controlled conditions. The reaction product is then separated and distilled to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions: Butanimine undergoes various chemical reactions, including:
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Acylation: Reaction with acyl chlorides to form amides.
Condensation: Reaction with carbonyl compounds to form imines.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions with halides.
Major Products:
Alkylation: Produces secondary and tertiary butylamines.
Acylation: Produces butylamides.
Condensation: Produces butyl imines.
Aplicaciones Científicas De Investigación
Butanimine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of polymers and catalysts.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: Utilized in the production of rubber additives, gasoline stabilizers, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of butanimine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .
Comparación Con Compuestos Similares
Propylamine: A shorter chain amine with similar chemical properties.
Isobutylamine: An isomer of butanimine with a branched structure.
Sec-Butylamine: Another isomer with a different branching pattern.
Uniqueness: this compound’s linear structure and primary amine group make it particularly reactive in nucleophilic substitution and condensation reactions. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .
Propiedades
Número CAS |
4753-70-2 |
|---|---|
Fórmula molecular |
C4H9N |
Peso molecular |
71.12 g/mol |
Nombre IUPAC |
butan-1-imine |
InChI |
InChI=1S/C4H9N/c1-2-3-4-5/h4-5H,2-3H2,1H3 |
Clave InChI |
UOFFEDRAIFYOBS-UHFFFAOYSA-N |
SMILES canónico |
CCCC=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



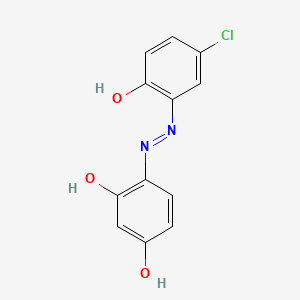
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)
![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
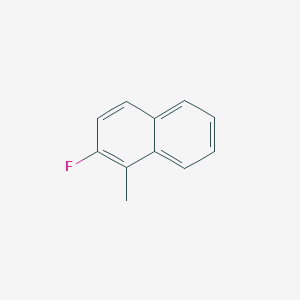
![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)
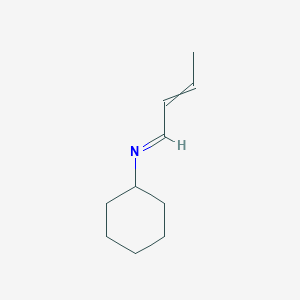
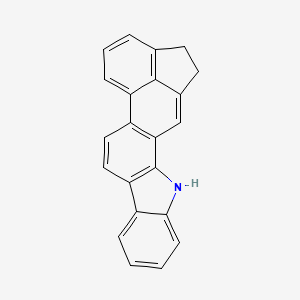
![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)
